molecular formula C20H19NO B6337555 (4-Butylphenyl)(quinolin-3-yl)methanone CAS No. 1187167-31-2

(4-Butylphenyl)(quinolin-3-yl)methanone

Cat. No.: B6337555
CAS No.: 1187167-31-2
M. Wt: 289.4 g/mol
InChI Key: DMNJCCUIJOKXKW-UHFFFAOYSA-N
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Description

(4-Butylphenyl)(quinolin-3-yl)methanone is an organic compound that features a quinoline ring and a butyl-substituted phenyl group connected through a methanone linkage

Mechanism of Action

Target of Action

3-(4-Butylbenzoyl)quinoline, also known as 4-(4-Butylbenzoyl)quinoline, is a derivative of quinoline . Quinolines are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of quinoline derivatives are bacterial gyrase and topoisomerase IV enzymes .

Mode of Action

The compound interacts with its targets, bacterial gyrase and topoisomerase IV enzymes, forming a ternary complex with a DNA molecule and these enzymes, thus blocking bacterial DNA supercoiling . This interaction results in the inhibition of bacterial growth and proliferation.

Biochemical Pathways

Quinoline derivatives are known to interfere with dna synthesis in bacteria, affecting numerous downstream effects related to bacterial growth and proliferation .

Pharmacokinetics

Quinolones, a class of compounds closely related to quinolines, are known for their excellent tissue penetration and broad-spectrum activity . They are typically 80 to 100% bioavailable, with elimination half-lives varying between 3 and 14 hours . Biliary concentrations of the quinolones are 2 to 10 times greater than those in serum or plasma, with several compounds undergoing enterohepatic circulation .

Result of Action

The result of the action of 3-(4-Butylbenzoyl)quinoline is the inhibition of bacterial growth and proliferation. By interacting with bacterial gyrase and topoisomerase IV enzymes, it disrupts DNA synthesis, leading to the death of the bacterial cells .

Action Environment

The efficacy and stability of 3-(4-Butylbenzoyl)quinoline can be influenced by various environmental factors. For instance, pH and concentration can affect the bactericidal activity of quinolines . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Butylphenyl)(quinolin-3-yl)methanone typically involves the coupling of a quinoline derivative with a butyl-substituted phenyl compound. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents to form the carbon-carbon bond between the quinoline and the phenyl group . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of environmentally friendly solvents and catalysts is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

(4-Butylphenyl)(quinolin-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and phenyl derivatives.

Scientific Research Applications

(4-Butylphenyl)(quinolin-3-yl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • (4-Phenylquinolin-3-yl)methanone
  • (4-Methylphenyl)(quinolin-3-yl)methanone
  • (4-Ethylphenyl)(quinolin-3-yl)methanone

Uniqueness

(4-Butylphenyl)(quinolin-3-yl)methanone is unique due to the presence of the butyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with different alkyl substituents.

Properties

IUPAC Name

(4-butylphenyl)-quinolin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-2-3-6-15-9-11-16(12-10-15)20(22)18-13-17-7-4-5-8-19(17)21-14-18/h4-5,7-14H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNJCCUIJOKXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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